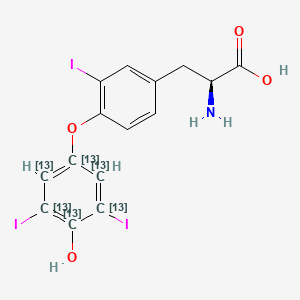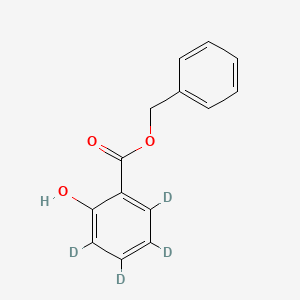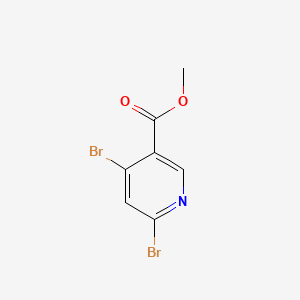
o-Anisidina-d3
Descripción general
Descripción
o-Anisidine-d3, also known as O-Anisidine-d3, is a deuterated derivative of aniline. This compound is characterized by the substitution of three hydrogen atoms with deuterium atoms in the methoxy group attached to the aniline ring. It is widely used in various fields of research, including analytical method development, method validation, and quality control applications .
Aplicaciones Científicas De Investigación
o-Anisidine-d3 is used in a wide range of scientific research applications:
Chemistry: It serves as a stable isotope reagent for analytical method development and validation.
Biology: The compound is used in studies involving metabolic pathways and enzyme kinetics.
Medicine: It is employed in the development of deuterated drugs with improved pharmacokinetic properties.
Mecanismo De Acción
Target of Action
o-Anisidine-d3, also known as 2-(Trideuteriomethoxy)aniline, is a derivative of anisindione . Anisindione is a synthetic anticoagulant and an indanedione derivative . Its anticoagulant action is mediated through the inhibition of the vitamin K-mediated gamma-carboxylation of precursor proteins that are critical in forming the formation of active procoagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S, in the liver .
Mode of Action
The mode of action of o-Anisidine-d3 is likely similar to that of anisindione, given their structural similarity. Anisindione reduces the prothrombin activity of the blood by inhibiting the vitamin K–mediated gamma-carboxylation of precursor proteins . This prevents the formation of active procoagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S .
Biochemical Pathways
It’s known that o-anisidine is a dangerous pollutant from the production of dyes . It’s also known that the degradation of o-Anisidine is initiated by the attack of an OH radical .
Pharmacokinetics
It’s known that anisindione, a related compound, is a powerful drug with serious potential side effects . Anticoagulants like anisindione decrease the clotting ability of the blood and therefore help to prevent harmful clots from forming in the blood vessels .
Result of Action
It’s known that o-anisidine is a possible human carcinogen . It’s also used as a chemical intermediate in the synthesis of azo pigments and dyes .
Action Environment
It’s known that o-anisidine is a dangerous pollutant from the production of dyes . It’s also known that o-Anisidine is listed as RCRA hazardous waste, with the code K181 .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of o-Anisidine-d3 are not fully understood. It is known that o-Anisidine, the non-deuterated form, is a carcinogenic chemical that can harm human health . It undergoes degradation initiated by the attack of an OH radical
Cellular Effects
The cellular effects of o-Anisidine-d3 are not well-studied. O-Anisidine, its non-deuterated form, is known to be harmful to human health and is considered a carcinogenic chemical
Molecular Mechanism
The molecular mechanism of action of o-Anisidine-d3 is not well-understood. O-Anisidine, its non-deuterated form, undergoes degradation initiated by the attack of an OH radical
Temporal Effects in Laboratory Settings
The temporal effects of o-Anisidine-d3 in laboratory settings are not well-studied. O-Anisidine, its non-deuterated form, is known to degrade quickly, with an estimated average tropospheric lifetime of 9.7 minutes at 272 K .
Dosage Effects in Animal Models
, suggesting that high doses could potentially have toxic or adverse effects.
Metabolic Pathways
The metabolic pathways involving o-Anisidine-d3 are not well-understood. O-Anisidine, its non-deuterated form, is known to undergo degradation initiated by the attack of an OH radical .
Transport and Distribution
The transport and distribution of o-Anisidine-d3 within cells and tissues are currently unknown. Studies on the coexistence of TNT and aniline have shown that their coexistence can promote each other to transport in the saturated loess .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of o-Anisidine-d3 typically involves the deuteration of 2-methoxyaniline. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific reaction conditions. For instance, the reaction can be carried out using deuterated methanol (CD3OD) in the presence of a catalyst .
Industrial Production Methods
Industrial production of o-Anisidine-d3 follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and optimized reaction conditions to ensure high yield and purity. The compound is then purified and characterized to meet regulatory guidelines for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
o-Anisidine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form deuterated derivatives of aniline.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under catalytic conditions
Major Products
The major products formed from these reactions include deuterated quinones, deuterated aniline derivatives, and various substituted aniline compounds .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyaniline: The non-deuterated form of o-Anisidine-d3.
2-Methoxy-d3-aniline: Another deuterated derivative with similar properties
Uniqueness
o-Anisidine-d3 is unique due to the presence of deuterium atoms, which confer distinct physicochemical properties. These properties include increased stability and altered reaction kinetics, making it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
2-(trideuteriomethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPITZXILSNTON-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid](/img/structure/B569958.png)








![6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569977.png)
